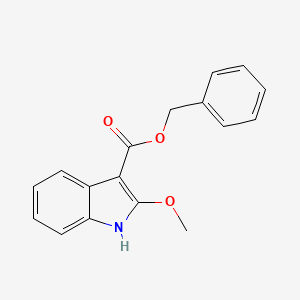
Benzyl 2-Methoxy-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-Methoxy-1H-indole-3-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group, a methoxy group, and a carboxylate group attached to the indole ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Methoxy-1H-indole-3-carboxylate typically involves the reaction of 2-methoxyindole with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-Methoxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-Methoxy-1H-indole-3-carboxylic acid.
Reduction: Benzyl 2-Methoxy-1H-indole-3-methanol.
Substitution: 3-Bromo-2-methoxy-1H-indole-3-carboxylate.
Scientific Research Applications
Chemistry: Benzyl 2-Methoxy-1H-indole-3-carboxylate is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various functionalized indoles that have applications in material science and organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of Benzyl 2-Methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with protein kinases, which play a crucial role in cell signaling pathways. By inhibiting or activating these kinases, the compound can exert its biological effects .
Comparison with Similar Compounds
2-Methoxy-1H-indole-3-carboxylate: Lacks the benzyl group but shares similar chemical properties.
Benzyl 1H-indole-3-carboxylate: Lacks the methoxy group but has similar reactivity.
1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate: Contains additional methyl and methoxy groups, leading to different chemical behavior.
Uniqueness: Benzyl 2-Methoxy-1H-indole-3-carboxylate is unique due to the presence of both benzyl and methoxy groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
benzyl 2-methoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-20-16-15(13-9-5-6-10-14(13)18-16)17(19)21-11-12-7-3-2-4-8-12/h2-10,18H,11H2,1H3 |
InChI Key |
DRNPGJJCAFCJMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















